Cas no 1261455-90-6 (Ethyl 3-bromo-5-iodophenylacetate)

Ethyl 3-bromo-5-iodophenylacetate is a halogenated aromatic ester with significant utility in synthetic organic chemistry. Its structure, featuring both bromo and iodo substituents on the phenyl ring, makes it a versatile intermediate for cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the construction of complex molecular frameworks. The ester group enhances solubility in organic solvents, facilitating handling in multistep syntheses. This compound is particularly valuable in pharmaceutical and agrochemical research, where selective functionalization of aromatic systems is required. Its stability under standard conditions ensures reliable performance in diverse reaction environments.
Ethyl 3-bromo-5-iodophenylacetate structure
1261455-90-6 structure
商品名:Ethyl 3-bromo-5-iodophenylacetate
CAS番号:1261455-90-6
MF:C10H10BrIO2
メガワット:368.993674755096
CID:4965373

Ethyl 3-bromo-5-iodophenylacetate 化学的及び物理的性質

名前と識別子

    • Ethyl 3-bromo-5-iodophenylacetate
    • インチ: 1S/C10H10BrIO2/c1-2-14-10(13)5-7-3-8(11)6-9(12)4-7/h3-4,6H,2,5H2,1H3
    • InChIKey: BWAANJNDGWTMRD-UHFFFAOYSA-N
    • ほほえんだ: IC1=CC(=CC(=C1)CC(=O)OCC)Br

計算された属性

  • せいみつぶんしりょう: 367.89089 g/mol
  • どういたいしつりょう: 367.89089 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 199
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.4
  • トポロジー分子極性表面積: 26.3
  • ぶんしりょう: 368.99

Ethyl 3-bromo-5-iodophenylacetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A013033102-1g
Ethyl 3-bromo-5-iodophenylacetate
1261455-90-6 97%
1g
$1460.20 2023-09-03

Ethyl 3-bromo-5-iodophenylacetate 関連文献

Ethyl 3-bromo-5-iodophenylacetateに関する追加情報

Ethyl 3-bromo-5-iodophenylacetate (CAS No. 1261455-90-6): A Versatile Intermediate in Modern Pharmaceutical Synthesis

Ethyl 3-bromo-5-iodophenylacetate (CAS No. 1261455-90-6) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and versatile reactivity. This compound, featuring both bromo and iodine substituents on a phenyl ring coupled with an acetic ester moiety, serves as a crucial intermediate in the synthesis of various biologically active molecules.

The presence of halogen atoms, particularly bromine and iodine, makes Ethyl 3-bromo-5-iodophenylacetate an attractive building block for further functionalization through cross-coupling reactions. These reactions are fundamental in modern drug discovery, enabling the construction of complex molecular architectures with high precision. The compound's ability to participate in palladium-catalyzed reactions, such as Suzuki-Miyaura and Stille couplings, has made it a preferred choice for medicinal chemists aiming to develop novel therapeutic agents.

Recent advancements in synthetic methodologies have highlighted the utility of Ethyl 3-bromo-5-iodophenylacetate in the preparation of heterocyclic compounds, which are known for their diverse pharmacological activities. For instance, studies have demonstrated its role in constructing fused ring systems, such as benzodiazepines and quinolines, which are prevalent in many drugs targeting central nervous system disorders. The ease with which this compound can be modified further underscores its importance as a synthetic intermediate.

In addition to its role in heterocyclic synthesis, Ethyl 3-bromo-5-iodophenylacetate has been explored in the development of small-molecule inhibitors targeting various biological pathways. Researchers have leveraged its reactivity to create compounds with potential applications in oncology, immunology, and infectious diseases. The ability to introduce additional functional groups through halogen-metal exchange or metal-halogen exchange reactions has opened up new avenues for drug design.

The compound's structural features also make it a valuable tool for investigating molecular recognition processes. For example, its biphenyl core can be used to design ligands that interact with specific protein targets. Such interactions are critical for understanding disease mechanisms and developing targeted therapies. The bromo and iodine substituents provide handles for further derivatization, allowing researchers to fine-tune binding affinities and selectivity.

From a synthetic chemistry perspective, the preparation of Ethyl 3-bromo-5-iodophenylacetate exemplifies the elegance of modern organic synthesis. Its synthesis typically involves multi-step reactions starting from readily available aromatic precursors. The use of transition metal catalysts and controlled reaction conditions ensures high yields and purity, making it a reliable reagent for industrial applications. This underscores the importance of optimizing synthetic routes to meet the demands of pharmaceutical manufacturing.

The growing interest in green chemistry has also influenced the use of Ethyl 3-bromo-5-iodophenylacetate. Efforts have been made to develop solvent-free or minimally solvent-based synthetic protocols that reduce environmental impact while maintaining high efficiency. These approaches align with global initiatives to promote sustainable chemical practices, ensuring that pharmaceutical development remains both innovative and environmentally responsible.

In conclusion, Ethyl 3-bromo-5-iodophenylacetate (CAS No. 1261455-90-6) is a multifaceted compound with significant implications in pharmaceutical research and drug development. Its unique structural features and reactivity make it an indispensable tool for synthetic chemists working on complex molecular architectures. As research continues to uncover new applications for this compound, its importance is likely to grow further, driving innovation in medicinal chemistry and chemical biology.

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